Mono-fmoc ethylene diamine hydrochloride
Overview
Description
Mono-fmoc ethylene diamine hydrochloride is a highly versatile chemical compound that finds extensive utility in scientific research and laboratory investigations . It is characterized by a white, crystalline powder form and is soluble in water, ethanol, and methanol .
Synthesis Analysis
MFMEDH is derived from ethylene diamine, a potent base widely employed in organic synthesis reactions . It serves as a crucial reagent in enzymatic assays, facilitating the measurement of enzyme activity and substrate specificity . Mono-protected alkylene diamines, like MFMEDH, are important homobifunctional compounds often used as spacer groups .Molecular Structure Analysis
The empirical formula of MFMEDH is C17H19ClN2O2 . The molecular weight is 318.80 . The InChI key is UURYASDYOGIDRX-UHFFFAOYSA-N .Chemical Reactions Analysis
MFMEDH exhibits diverse applications due to its derivation from ethylene diamine . It is a crucial reagent in enzymatic assays, aiding in the measurement of enzyme activity and substrate specificity . It is also used as a spacer group in the immobilization of peptides .Physical And Chemical Properties Analysis
MFMEDH is a white to slight yellow to beige powder . It is soluble in water, ethanol, and methanol . The storage temperature is 2-8°C .Scientific Research Applications
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Peptide Synthesis
- “Mono-fmoc ethylene diamine hydrochloride” is often used in the field of organic chemistry, specifically in peptide synthesis . The Fmoc (Fluorenylmethyloxycarbonyl) group is a type of protecting group used in solid-phase peptide synthesis. Protecting groups are used in chemistry to temporarily mask a functional group to prevent it from reacting during a particular stage of synthesis. The Fmoc group is removed (deprotected) under basic conditions .
- The specific methods of application or experimental procedures would depend on the specific peptide being synthesized. Generally, the Fmoc group is removed under basic conditions, allowing the next amino acid in the peptide sequence to be added .
- The outcomes of this application would be the successful synthesis of the desired peptide .
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Spacer Groups
- Mono-protected alkylene diamines, such as “Mono-fmoc ethylene diamine hydrochloride”, are often used as spacer groups . Spacer groups are used in chemistry to increase the distance between two functional groups, which can influence the properties of the final product .
- The specific methods of application or experimental procedures would depend on the specific reaction being performed. Generally, the spacer group would be added to one of the reactants before the main reaction takes place .
- The outcomes of this application would be the successful synthesis of the desired compound with the spacer group incorporated .
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Homobifunctional Compounds
- Mono-protected alkylene diamines, such as “Mono-fmoc ethylene diamine hydrochloride”, are important homobifunctional compounds .
- These compounds have two identical functional groups, which allows them to react with two different molecules in a symmetrical fashion .
- The specific methods of application or experimental procedures would depend on the specific reaction being performed .
- The outcomes of this application would be the successful synthesis of the desired compound with the homobifunctional compound incorporated .
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Immobilization of Peptides
- Mono-protected alkylene diamines, such as “Mono-fmoc ethylene diamine hydrochloride”, are often used as spacer groups for the immobilization of peptides .
- The specific methods of application or experimental procedures would depend on the specific peptide being immobilized .
- The outcomes of this application would be the successful immobilization of the desired peptide .
Safety And Hazards
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2.ClH/c18-9-10-19-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16;/h1-8,16H,9-11,18H2,(H,19,20);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURYASDYOGIDRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937196 | |
Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mono-fmoc ethylene diamine hydrochloride | |
CAS RN |
166410-32-8, 391624-46-7 | |
Record name | (9H-Fluoren-9-yl)methyl hydrogen (2-aminoethyl)carbonimidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10937196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (9H-fluoren-9-yl)methyl N-(2-aminoethyl)carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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